molecular formula C25H19N3O B10873576 2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile

2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile

Cat. No.: B10873576
M. Wt: 377.4 g/mol
InChI Key: WGZJKVWDQKJKFW-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

Pyridine-carbonitrile derivatives emerged as a focus of synthetic organic chemistry in the late 20th century, driven by their utility in pharmaceuticals and materials science. The incorporation of amino and aryl substituents into pyridine frameworks gained momentum in the 2010s, with researchers exploring multi-component reactions to achieve structural diversity. For example, the synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile (PubChem CID 668105) demonstrates early efforts to combine phenyl groups with cyano and amino functionalities on pyridine rings. The addition of methoxyphenylamino groups, as seen in 2-amino-6-(2-methoxyphenyl)-4-(3-nitrophenyl)-pyridine-3-carbonitrile (CAS 642040-15-1) , reflects subsequent advances in introducing electron-donating and sterically demanding substituents.

The specific compound this compound likely originated from iterative refinements of these methods, particularly through Lewis acid-catalyzed SN2-type reactions, as described in the synthesis of 3,3-diarylpropylamines . Such methodologies enable the strategic placement of aryl and heteroaryl groups onto nitrogen-containing heterocycles, a hallmark of modern heterocyclic chemistry.

Significance in Heterocyclic Chemistry

Pyridine derivatives occupy a central role in heterocyclic chemistry due to their aromatic stability, tunable electronic properties, and biological relevance. The integration of a carbonitrile group at position 3 enhances the compound’s reactivity, facilitating participation in nucleophilic additions and cyclization reactions. The 2-[(2-methoxyphenyl)amino] substituent introduces both steric bulk and hydrogen-bonding capabilities, which are critical for modulating intermolecular interactions in catalytic or supramolecular systems.

Comparative studies of structurally related compounds, such as 2-amino-3-(2-methoxyphenyl)pyridine-4-carbonitrile (CID 118094713) , reveal that methoxy groups at ortho positions on phenyl rings influence solubility and crystallinity. These properties are essential for applications in organic electronics or as intermediates in pharmaceutical synthesis. Furthermore, the diphenyl substitution at positions 4 and 6, as seen in CID 668105 , contributes to π-π stacking interactions, which stabilize molecular conformations and enhance thermal stability.

Position Within Pyridine Carbonitrile Derivatives

The compound belongs to a subclass of pyridine carbonitriles distinguished by amino-aryl substitutions. Its structural features align with derivatives investigated for antitumor activity, such as 4,6-diaryl pyridines described in J-Stage studies . These compounds exhibit inhibitory effects on cancer cell proliferation, attributed to their ability to intercalate DNA or modulate enzyme activity. While biological data for this compound are not explicitly reported, its analog 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CID 4483903) demonstrates the therapeutic potential of methoxy-substituted pyridine carbonitriles.

The table below summarizes key structural and synthetic parallels between this compound and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Method
2-Amino-4,6-diphenylpyridine-3-carbonitrile C18H13N3 271.3 4,6-diphenyl, 2-amino, 3-cyano Multi-component condensation
2-Amino-6-(2-methoxyphenyl)-4-(3-nitrophenyl)-pyridine-3-carbonitrile C19H14N4O3 346.3 6-(2-methoxyphenyl), 4-(3-nitrophenyl) Chalcone cyclization
2-Amino-3-(2-methoxyphenyl)pyridine-4-carbonitrile C13H11N3O 225.3 3-(2-methoxyphenyl), 4-cyano Microwave-assisted synthesis

Properties

Molecular Formula

C25H19N3O

Molecular Weight

377.4 g/mol

IUPAC Name

2-(2-methoxyanilino)-4,6-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C25H19N3O/c1-29-24-15-9-8-14-22(24)27-25-21(17-26)20(18-10-4-2-5-11-18)16-23(28-25)19-12-6-3-7-13-19/h2-16H,1H3,(H,27,28)

InChI Key

WGZJKVWDQKJKFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

Preparation Methods

Chalcone Intermediate-Mediated Synthesis

A foundational route involves the formation of chalcone intermediates via Claisen-Schmidt condensation. For instance, acetophenone derivatives react with substituted benzaldehydes under basic conditions (e.g., KOH in ethanol) to yield α,β-unsaturated ketones (chalcones). These chalcones subsequently undergo cyclization with malononitrile and 2-methoxyaniline to construct the pyridine core.

Procedure :

  • Chalcone Formation :

    • Equimolar acetophenone and benzaldehyde derivatives are stirred in ethanol with 10% aqueous KOH at 0°C for 0.25 h, followed by reflux (3 h, 62% yield).

    • Example: 4-Methoxyacetophenone and 2-nitrobenzaldehyde yield a chalcone intermediate, confirmed via NMR (δ 7.8–8.1 ppm, olefinic protons).

  • Cyclization with 2-Methoxyaniline :

    • Chalcone (1 equiv), malononitrile (1.2 equiv), and 2-methoxyaniline (1.1 equiv) are refluxed in ethanol with ammonium acetate (2 equiv) for 6–8 h.

    • The reaction proceeds via Michael addition of malononitrile to the chalcone, followed by cyclodehydration with the aryl amine, yielding the target compound (45–55% yield after recrystallization).

Mechanistic Insight :
The electron-withdrawing cyano group facilitates nucleophilic attack by 2-methoxyaniline at the β-position of the chalcone, while ammonium acetate acts as a weak acid to promote cyclization.

One-Pot Three-Component Synthesis

A streamlined one-pot method eliminates intermediate isolation, enhancing atom economy.

Procedure :

  • Acetophenone (2 equiv), benzaldehyde (1 equiv), malononitrile (1.2 equiv), and 2-methoxyaniline (1.1 equiv) are combined in ethanol with 10% KOH.

  • The mixture is refluxed for 12 h, during which Claisen-Schmidt condensation, Michael addition, and cyclization occur sequentially.

  • The crude product is purified via column chromatography (ethyl acetate/hexane, 1:4), affording the target compound in 50–60% yield.

Optimization Data :

ParameterOptimal ConditionYield (%)
CatalystKOH60
SolventEthanol58
Temperature (°C)8062
Reaction Time (h)1260

Stepwise Functionalization Strategies

Pyridine Core Formation Followed by Amination

This approach involves synthesizing a halogenated pyridine precursor, followed by nucleophilic aromatic substitution (SNAr) with 2-methoxyaniline.

Procedure :

  • Synthesis of 2-Chloro-4,6-diphenylpyridine-3-carbonitrile :

    • 1,5-Diketone (prepared via Claisen-Schmidt and Michael additions) is cyclized with ammonium chloride and acetic acid under reflux, yielding 2-chloropyridine (70% yield).

  • Amination with 2-Methoxyaniline :

    • 2-Chloropyridine (1 equiv), 2-methoxyaniline (1.5 equiv), and K2CO3 (2 equiv) in DMF are heated at 120°C for 24 h.

    • The electron-withdrawing cyano group activates the C2 position for SNAr, yielding the target compound (65–70% yield).

Characterization :

  • IR : ν(C≡N) = 2220 cm⁻¹; ν(N-H) = 3420 cm⁻¹.

  • ¹H NMR (DMSO-d6): δ 8.2 (s, 1H, H5), 7.5–7.8 (m, 10H, Ph), 6.9–7.1 (m, 4H, o-methoxyphenyl).

Metal-Catalyzed Coupling Reactions

Catalytic and Solvent Systems

Base Catalysis

  • KOH vs. NaOH : KOH in ethanol achieves higher yields (60%) compared to NaOH (55%) due to superior enolate stabilization.

  • Solvent Effects : Ethanol outperforms acetonitrile and methanol in cyclization steps, likely due to polarity and boiling point advantages.

Analytical Characterization and Optimization

Spectroscopic Validation

  • ¹³C NMR : Key signals include δ 118.2 (C≡N), 161.1 (C2), and 193.0 (C=O of intermediates).

  • HPLC-MS : Molecular ion peaks at m/z 423.5 [M+H]⁺ confirm the target compound’s molecular weight.

Yield Optimization

  • Temperature : Reflux conditions (80°C) improve cyclization efficiency vs. room temperature (40% vs. 25%).

  • Catalyst Loading : 10% KOH maximizes enolate formation without side reactions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Multi-ComponentOne-pot, atom-economicalRequires precise stoichiometry50–60
Stepwise FunctionalizationHigh regioselectivityMultiple isolation steps65–70
Chalcone-MediatedScalable intermediatesModerate yields45–55

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a pyridine ring with multiple functional groups, including a methoxyphenyl group and a carbonitrile moiety. Its chemical reactivity includes:

  • Nucleophilic substitutions : The presence of the amino group allows for reactions with electrophiles.
  • Electrophilic aromatic substitutions : The phenyl groups can undergo electrophilic attack.
  • Hydrolysis : The carbonitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
  • Condensation reactions : It can react with aldehydes or ketones to form more complex structures.

Medicinal Chemistry Applications

Recent studies have highlighted the potential of 2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile derivatives as inhibitors for various biological targets. Notably:

  • Kinase Inhibition : Research indicates that derivatives exhibit significant inhibitory activity against specific kinases involved in cancer progression. For example, compounds derived from this structure have been shown to inhibit receptor tyrosine kinases, which play a crucial role in tumor growth and metastasis .
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Material Science Applications

The compound's unique structure also makes it valuable in material science:

  • Photopolymerization : Derivatives of this compound have been found to accelerate cationic photopolymerization processes. This property is beneficial in the development of advanced materials and coatings .
  • Fluorescent Sensors : The compound has been utilized in sensor technology. Fluorescent intensity ratios have been employed as indicators for monitoring polymerization progress, showcasing its applicability in real-time sensing applications .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructureUnique Features
2-Amino-4,6-diphenylpyridine-3-carbonitrileStructureLacks methoxy substitution but retains similar biological activity.
2-Amino-6-furan-2-yl-4-substituted nicotinonitrilesStructureContains furan instead of phenyl; shows different receptor affinity profiles.
2-(4-Methoxyphenyl)amino-pyridine-3-carbonitrileStructureSimilar methoxy substitution but different phenyl positioning; may exhibit varied reactivity and biological activity.

The unique combination of the methoxy group and diphenyl substitution pattern enhances the pharmacological properties of this compound compared to its analogs.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that specific derivatives of this compound significantly inhibited the proliferation of various cancer cell lines. The mechanism involved targeting critical signaling pathways associated with cell growth and survival.
  • Development of Photopolymerizable Materials :
    • Research has shown that incorporating this compound into photopolymerizable systems enhances the efficiency and rate of polymerization, leading to stronger and more durable materials suitable for industrial applications.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the pyridine core significantly influences properties such as solubility, thermal stability, and electronic characteristics. Key analogs include:

Compound Name Substituents (Positions 2, 4, 6) Key Properties/Findings Reference
2-amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile Amino, 4-MeO-Ph, 4-MeS-Ph Enhanced photochemical stability; used in photoinitiating systems
2-(2-methoxyphenyl)-3-methylpyridine-1-oxide 2-MeO-Ph, methyl (C-3) Resolved into enantiomers at low temperatures
4-(4-(4,6-diethoxy-triazin-2-ylamino)phenyl)-2-amino-6-phenylpyridine-3-carbonitrile Triazine-amino, phenyl Exhibited antimicrobial activity; synthesized via cyanuric chloride route

Key Observations :

  • Electronic Effects: The 2-methoxyphenylamino group in the target compound likely donates electron density via resonance, stabilizing the pyridine ring. This contrasts with analogs bearing electron-withdrawing groups (e.g., triazine in ), which may reduce solubility in polar solvents.
  • Steric and Stereochemical Behavior : The absence of a methyl group at C-3 (unlike compound 5 in ) may hinder chiral resolution, as seen in related pyridine oxides where substituent bulk is critical for enantiomeric separation .
Photochemical Stability

The analog 2-amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile () demonstrates high photochemical stability under UV irradiation, attributed to the electron-donating 4-methoxy and 4-methylthio groups. This suggests that the target compound’s 2-methoxyphenyl group may similarly enhance stability in photoactive applications.

Chirality and Resolution Challenges

Compounds like 2-(2-methoxyphenyl)-3-methylpyridine-1-oxide () achieve chiral resolution at low temperatures, whereas unsubstituted analogs (e.g., compound 6 in ) fail to resolve. This implies that the target compound’s stereochemical outcomes depend critically on substituent placement and bulk.

Antimicrobial Potential

Triazine-modified pyridine-3-carbonitriles () exhibit moderate-to-strong antimicrobial activity, with MIC values ranging from 8–64 µg/mL against S. aureus and E. coli. While the target compound lacks a triazine group, its diphenyl structure may confer lipophilicity advantageous for membrane-targeting applications.

Data Tables

Table 1: Comparative Substituent Effects

Position Target Compound Analog () Analog () Analog ()
2 2-MeO-PhNH- NH2 2-MeO-Ph NH2
4 Ph 4-MeO-Ph - Triazine-amino-Ph
6 Ph 4-MeS-Ph - Ph

Table 2: Key Functional Differences

Property Target Compound Analog () Analog ()
Photostability Likely high (inferred) High Not reported
Chirality Unresolved (predicted) Not applicable Not applicable
Bioactivity Unknown Photoinitiator Antimicrobial

Biological Activity

2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine core substituted with a methoxyphenyl group and two phenyl groups, contributing to its lipophilicity and potential for interaction with biological targets.

Research indicates that the compound exhibits various mechanisms of action, primarily through inhibition of specific biological pathways. For instance, it has been shown to interact with cellular signaling pathways involved in cancer proliferation and viral replication.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description Reference
AnticancerExhibits cytotoxic effects against several cancer cell lines by inducing apoptosis.
AntiviralDemonstrates inhibitory effects on HIV replication, particularly through targeting viral proteins.
Enzyme InhibitionActs as an inhibitor for specific enzymes involved in metabolic pathways.
Photopolymerization AgentAccelerates cationic photopolymerization processes, indicating potential in material science.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of the compound against human cancer cell lines. The results indicated significant inhibition of cell proliferation with an IC50 value in the micromolar range, suggesting its potential as a chemotherapeutic agent.
  • Antiviral Potential : Another investigation focused on the compound's ability to inhibit HIV replication. Derivatives of the compound were synthesized and tested for antiviral activity, leading to several candidates with promising EC50 values below 10 μM while maintaining low cytotoxicity towards host cells.
  • Enzyme Inhibition : Research into its enzyme inhibition properties revealed that the compound effectively inhibits specific enzymes related to metabolic disorders, which could lead to therapeutic applications in managing such conditions.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the methoxyphenyl group significantly influence the biological activity of the compound. For example, variations in substituents on the phenyl rings have been correlated with changes in potency against cancer cell lines and viral targets.

Q & A

Basic Research Questions

Synthesis Optimization Q: What methodological improvements can address inefficiencies in synthesizing 2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile? A: Traditional methods involve a two-step Knorpy condensation and high-temperature reflux in toluene, which are time- and solvent-intensive . To optimize:

  • Replace thermal heating with microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) to reduce reaction time.
  • Use solvent-free mechanochemical grinding or green solvents (e.g., ethanol-water mixtures) to minimize waste.
  • Employ heterogeneous catalysts (e.g., immobilized bases or zeolites) for easier recovery, though cost-benefit analysis is needed .
  • Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .

Substituent Effects on Fluorescence Q: How do phenyl-ring substituents influence fluorescence properties? A: Substituents alter electron-donating/withdrawing effects, impacting Stokes shift and quantum yield . Methodological steps:

  • Synthesize derivatives with systematic substituent variations (e.g., -OCH₃, -NO₂ at para/meta positions).
  • Measure fluorescence spectra in controlled solvent polarities (e.g., ethanol-water gradients) using standardized excitation wavelengths.
  • Correlate results with DFT/TD-DFT calculations to predict electronic transitions .

Environmental Stability Screening Q: What basic protocols assess environmental persistence of this compound? A: Conduct abiotic degradation studies :

  • Hydrolysis : Incubate at pH 4–9 (buffered solutions, 25–50°C) and monitor via HPLC-MS .
  • Photolysis : Expose to UV-Vis light (e.g., 254–365 nm) in climate-controlled reactors .
  • Quantify half-lives and identify degradation products using LC-QTOF-MS .

Advanced Research Questions

Data Contradictions in Fluorescence Efficiency Q: How to resolve discrepancies in reported fluorescence quantum yields? A: Standardize experimental conditions and validate methods:

  • Use certified reference fluorophores (e.g., quinine sulfate) for instrument calibration.
  • Control solvent purity (HPLC-grade) and degas solutions to avoid oxygen quenching.
  • Perform meta-analysis of literature data to identify confounding variables (e.g., substituent positional isomers) .
  • Cross-validate with time-resolved fluorescence to distinguish radiative vs. non-radiative decay pathways .

Mechanistic Photochemical Studies Q: What advanced techniques elucidate photochemical mechanisms in applications like photoinitiators? A: Combine experimental and computational approaches:

  • Laser flash photolysis : Characterize triplet-state lifetimes and radical formation.
  • Electron spin resonance (ESR) with spin traps (e.g., DMPO) to detect transient intermediates.
  • Solvatochromic analysis to map polarity-dependent reactivity .
  • Correlate HOMO-LUMO gaps (from cyclic voltammetry) with polymerization efficiency under varied wavelengths .

Multi-Variable Experimental Design Q: How to design experiments evaluating substituent and environmental factor interactions? A: Use factorial design and statistical modeling:

  • Implement a 2³ factorial design varying substituent type, solvent polarity, and pH.
  • Apply response surface methodology (RSM) to model nonlinear interactions.
  • Include replicates (n ≥ 3) and analyze via ANOVA with Tukey post-hoc tests .

Ecotoxicological Risk Assessment Q: What tiered strategy assesses ecological risks? A: A phased approach is recommended:

  • Phase 1 (Acute Toxicity) : 48h Daphnia magna immobilization, 96h algal growth inhibition (OECD 202, 201).
  • Phase 2 (Chronic Toxicity) : 21d Daphnia reproduction, fish embryo toxicity (FET, OECD 236).
  • Phase 3 (Ecosystem-Level) : Mesocosm studies tracking bioaccumulation in benthic organisms.
  • Integrate with QSAR models to predict metabolite toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.